molecular formula C17H16N4O4S2 B2743039 N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide CAS No. 873009-94-0

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B2743039
CAS No.: 873009-94-0
M. Wt: 404.46
InChI Key: PPOLQSNONOULBP-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16N4O4S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antihypertensive Activity

Research on related sulfonamide compounds has demonstrated their potential in synthesizing new molecules with significant antihypertensive α-blocking activity. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have shown promising results in pharmacological screenings, indicating their utility in developing antihypertensive treatments (Abdel-Wahab et al., 2008).

Antitumor Activity

Several studies have investigated the antitumor activity of sulfonamide derivatives. For example, some N‐[6‐indazolyl]arylsulfonamides have been prepared and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines, showcasing significant antiproliferative activity and the ability to trigger apoptosis in a dose-dependent manner (Abbassi et al., 2014).

Corrosion Inhibition

Research into the corrosion inhibition properties of piperidine derivatives, including similar sulfonamides, has provided insights into their effectiveness in protecting metals like iron from corrosion. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption behaviors and inhibition efficiencies, offering potential applications in materials science (Kaya et al., 2016).

Molecular Dynamic Simulation Studies

The utility of molecular dynamic simulation studies extends to the prediction of inhibition efficiencies of various derivatives. Such studies offer a deeper understanding of the interaction mechanisms at the molecular level, which can be pivotal in designing more efficient corrosion inhibitors and other functional materials (Kaya et al., 2016).

Crystal Structure Distinguishing

Distinguishing between tautomers in crystal structures is crucial for accurate molecular characterization. Research into the crystal structure of similar sulfonamide compounds using DFT-D calculations and solid-state NMR has shed light on the importance of precise structural analysis in the development of pharmaceuticals and materials science (Li et al., 2014).

Properties

IUPAC Name

N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-12-16(26-17(20-12)13-4-3-8-18-11-13)7-9-19-27(24,25)15-6-2-5-14(10-15)21(22)23/h2-6,8,10-11,19H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLQSNONOULBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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